molecular formula C14H18BrNO2S B581171 1-Boc-3-(4-bromophenyl)sulfanylazetidine CAS No. 1002355-69-2

1-Boc-3-(4-bromophenyl)sulfanylazetidine

Cat. No. B581171
CAS RN: 1002355-69-2
M. Wt: 344.267
InChI Key: QTVOGWJQEIOAJD-UHFFFAOYSA-N
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Description

“1-Boc-3-(4-bromophenyl)sulfanylazetidine” is a chemical compound with the CAS Number: 1002355-69-2. Its molecular weight is 344.27 and its IUPAC name is tert-butyl 3-((4-bromophenyl)thio)azetidine-1-carboxylate .


Molecular Structure Analysis

The molecular formula of “1-Boc-3-(4-bromophenyl)sulfanylazetidine” is C14H18BrNO2S . The InChI code is 1S/C14H18BrNO2S/c1-14(2,3)18-13(17)16-8-12(9-16)19-11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Boc-3-(4-bromophenyl)sulfanylazetidine” include a molecular weight of 344.27 . The compound is stored at refrigerated temperatures .

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura coupling is a powerful method for carbon–carbon bond formation. It involves the cross-coupling of an aryl or vinyl boronate with an aryl or vinyl halide or triflate. The broad application of Suzuki–Miyaura coupling arises from its exceptionally mild and functional group-tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

properties

IUPAC Name

tert-butyl 3-(4-bromophenyl)sulfanylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2S/c1-14(2,3)18-13(17)16-8-12(9-16)19-11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVOGWJQEIOAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)SC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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